4-Amino-2-fluoronicotinaldehyde
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Overview
Description
4-Amino-2-fluoronicotinaldehyde is a heterocyclic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and a fluorine atom is attached to the 2nd carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often use readily available starting materials and employ techniques such as catalytic hydrogenation and selective fluorination to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
4-Amino-2-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronicotinaldehyde: Similar structure but lacks the amino group.
2-Amino-4-fluoronicotinaldehyde: Similar structure but with different positioning of the amino and fluorine groups.
Uniqueness
4-Amino-2-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-amino-2-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLNARJCFLEDAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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